
tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate
Übersicht
Beschreibung
Tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate, commonly abbreviated as TBADC, is an organic compound that has been used in a variety of scientific research applications. It is a highly versatile reagent with a wide range of applications in the laboratory, including use in the synthesis of organic compounds, as a catalyst, and as a ligand in coordination chemistry. TBADC has been studied extensively in recent years, and its structure and properties have been well-characterized.
Wissenschaftliche Forschungsanwendungen
Drug Development
This compound is utilized in the synthesis of pharmaceuticals, particularly as an intermediate in the production of advanced cephalosporin antibiotics . Its unique structure allows for the creation of drugs with a wide antibacterial spectrum, effective against both Gram-positive and Gram-negative bacteria.
Organic Synthesis
In the realm of organic chemistry, tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate serves as a building block for complex molecules. Its protected amine group is a key feature that enables it to undergo various synthetic transformations without unwanted side reactions.
Catalysis
The difluoropropyl group in this compound can act as a ligand in catalytic systems, potentially enhancing the efficiency of certain catalytic processes. This application is still in the exploratory phase but shows promise due to the unique electronic properties imparted by the fluorine atoms.
Analytical Chemistry
In analytical applications, the compound can be used as a standard or reference material in chromatography and mass spectrometry. Its well-defined structure and stability under analytical conditions make it suitable for this role .
Material Science
The compound’s ability to form stable bonds with various substrates makes it a candidate for modifying the surface properties of materials. This could lead to the development of new materials with improved characteristics such as hydrophobicity or thermal stability.
Biochemistry Research
In biochemistry, the compound can be used to study enzyme-substrate interactions, particularly in enzymes that interact with difluorinated substrates. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors.
Medicinal Chemistry
The compound’s structural features make it a valuable tool in medicinal chemistry for the design of drug candidates with enhanced pharmacokinetic properties. The presence of fluorine atoms can significantly affect the metabolic stability and membrane permeability of potential drugs.
Antimicrobial Activity Studies
Research has indicated that fluorinated compounds can exhibit antimicrobial activity. The specific placement of fluorine atoms in tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate could be explored to develop new antimicrobial agents with targeted activity profiles .
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate are currently unknown
Pharmacokinetics
Its predicted properties include a boiling point of 293.6±40.0 °C and a density of 1.120±0.06 g/cm3 .
Result of Action
The molecular and cellular effects of tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate’s action are currently unknown . More research is needed to understand the effects of this compound at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of tert-butyl n-(3-amino-2,2-difluoropropyl)carbamate is currently unavailable .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2N2O2/c1-7(2,3)14-6(13)12-5-8(9,10)4-11/h4-5,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSNFHIQHSKDKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1044675-84-4 | |
| Record name | tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



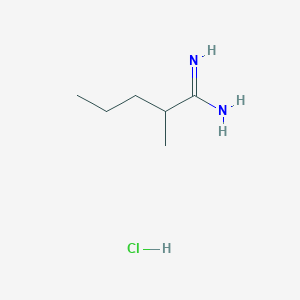
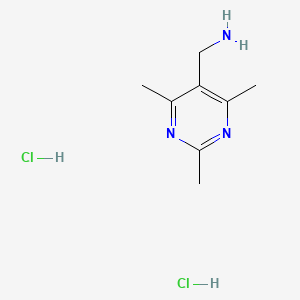



![1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride](/img/structure/B1379370.png)
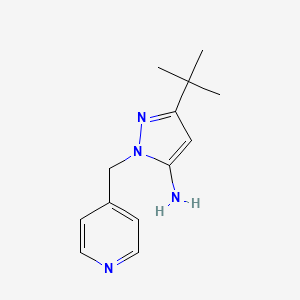

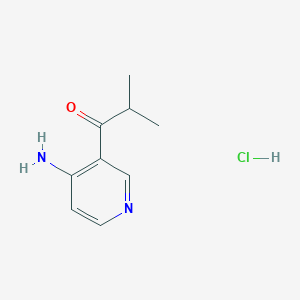
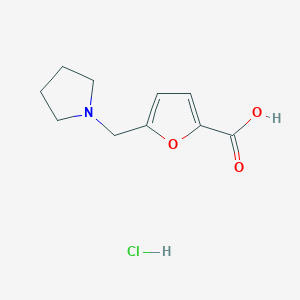


![2-AMINO-3-[4-(carboxymethyl)phenyl]PROPANOIC ACID hydrochloride](/img/structure/B1379384.png)
![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B1379385.png)